Sodium 5-iodopyridine-2-sulfinate
Description
Sodium 5-iodopyridine-2-sulfinate is a pyridine derivative characterized by a sulfinate (-SO₂⁻) group at position 2 and an iodine substituent at position 5 of the pyridine ring. Its sulfinate group confers water solubility under basic conditions, while the iodine atom provides a site for further functionalization via halogen exchange or metal-catalyzed reactions.
Properties
Molecular Formula |
C5H3INNaO2S |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
sodium;5-iodopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4INO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
RFIXMTIGRUCPIC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1I)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material and Key Intermediates
The synthesis generally begins with pyridine-2-sulfinic acid or its sodium salt, which can be iodinated selectively at the 5-position to introduce the iodine substituent.
Alternatively, 5-iodopyridine derivatives can be functionalized at the 2-position to install the sulfinate group via sulfenylation and oxidation sequences.
Iodination of Pyridine-2-Sulfinate
Direct iodination of sodium pyridine-2-sulfinate is challenging due to the electron-withdrawing effect of the sulfinate group. Therefore, iodination is often performed on pyridine precursors or protected intermediates before sulfinate formation.
Literature suggests that copper-catalyzed coupling reactions can facilitate the introduction of sulfonyl groups onto 5-iodopyridine derivatives, providing a route to this compound in a one-step or two-step process.
Sulfenylation-Oxidation-Cleavage Strategy
A practical route involves the sulfenylation of 3-iodoheterocyclic compounds with 2-mercaptopyridine, followed by oxidation with m-CPBA to form 2-pyridyl sulfones.
Subsequent cleavage of the pyridine moiety with sodium thiolates liberates the sodium sulfinate salt, including this compound.
This method is scalable and provides good yields, with the possibility of gram-scale synthesis.
Reduction of Sulfonyl Chloride Derivatives
If the corresponding 5-iodopyridine-2-sulfonyl chloride is accessible, reduction with sodium sulfite in the presence of sodium bicarbonate in aqueous medium at 70–80 °C can yield this compound.
This classical method is well-documented for aromatic sulfonyl chlorides and can be adapted for heteroaromatic systems.
Experimental Procedure Example
An example procedure adapted from similar sodium pyridine-2-sulfinate syntheses is as follows:
| Reagents and Conditions | Details |
|---|---|
| Sodium pyridine-2-sulfinate | 0.15 g (0.88 mmol) |
| Palladium(II) acetate | 6.6 mg (29 µmol) |
| Di-tert-butyl(methyl)phosphonium tetrafluoroborate | 15 mg (58 µmol) |
| 4-Bromotoluene (for coupling) | 0.10 g (0.58 mmol) |
| Potassium carbonate | 0.16 g (1.2 mmol) |
| Solvent | 1,4-Dioxane (3 mL) |
| Atmosphere | Nitrogen |
| Temperature | 120 °C |
| Time | 4 days, with catalyst re-addition and further 4 days |
The reaction mixture was stirred under nitrogen at 120 °C for 4 days, then additional catalyst and ligand were added, and stirred for another 4 days. After workup and purification by silica gel chromatography (hexane:ethyl acetate = 5:1), the product was isolated as a yellow oil in 29% yield.
Although this example is for sodium pyridine-2-sulfinate, similar conditions can be adapted for the iodinated derivative with appropriate halogenated pyridine starting materials.
Data Table: Comparison of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Reduction of Sulfonyl Chloride | Sulfonyl chloride + Na₂SO₃, NaHCO₃, heat | Simple, high purity | Requires sulfonyl chloride precursor | High (70–90%) |
| Sulfenylation-Oxidation-Cleavage | Iodoheterocycle + 2-mercaptopyridine, m-CPBA oxidation, cleavage with Na thiolates | Gram-scale, good yields | Multi-step, requires oxidants | Moderate to high (50–85%) |
| Copper-Catalyzed Coupling | 5-Iodopyridine + sulfinate reagent, Cu catalyst | Mild conditions, catalytic amounts | Needs optimization for heterocycles | Moderate (variable) |
| Barton Ester Decarboxylation | Barton ester photolysis + RuCl₃ oxidation | Versatile, structurally varied products | Photolytic setup required | Moderate (30–92%) |
In-Depth Research Findings and Notes
The sulfenylation-oxidation-cleavage route is highlighted for its efficiency in preparing sodium sulfinates from iodoheterocycles, with m-CPBA as a mild oxidant to convert sulfides to sulfones before cleavage.
Copper-catalyzed methods represent a modern, greener approach with lower catalyst loading, enabling the synthesis of masked sulfinates that can be converted to sodium sulfinates.
The reduction of sulfonyl chlorides remains a classical and reliable method but depends on the availability of sulfonyl chloride intermediates, which may be challenging to prepare for iodinated pyridines.
Photolytic Barton ester decarboxylation offers a route to diverse pyridyl sulfinates but requires specialized equipment and conditions.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-iodopyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a nucleophile.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.
Reduction Reactions: Reduction of the sulfinate group can lead to the formation of thiols.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted pyridine derivatives .
Scientific Research Applications
Sodium 5-iodopyridine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the formation of carbon-sulfur bonds.
Biology: It can be used in the modification of biomolecules, such as proteins, to study their functions and interactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which sodium 5-iodopyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile in substitution reactions. The sulfinate group can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The provided evidence highlights several pyridine-based compounds, though none directly mirror Sodium 5-iodopyridine-2-sulfinate. Below is a comparative analysis of structurally related derivatives:
This compound vs. 5-Bromo-3-Iodopyridin-2-yl Trifluoromethanesulfonate
- Structural Differences :
- Reactivity :
- The sulfinate group in this compound may enable nucleophilic substitution or metal coordination, whereas the trifluoromethanesulfonate group in the latter compound is a better leaving group, favoring electrophilic aromatic substitution or Suzuki-Miyaura couplings.
- Applications :
Comparison with Ranitidine-Related Compounds
- Unlike this compound, Ranitidine derivatives are pharmacologically active, targeting histamine receptors.
Sodium Hyaluronate vs. This compound
- Sodium hyaluronate () is a polysaccharide used in medical applications (e.g., joint injections), contrasting sharply with the small-molecule, halogenated pyridine structure of this compound. Hyaluronate’s biocompatibility and viscoelasticity highlight the divergent roles of sodium-containing compounds in industrial vs. biomedical contexts .

Physicochemical and Toxicological Comparisons
Physicochemical Properties
- This compound likely exhibits moderate water solubility (due to the sodium sulfinate group) and thermal stability comparable to sodium metasilicate derivatives (). However, specific data on melting point, solubility, or stability are absent in the provided evidence.
- Sodium metasilicate () shares the sodium counterion but lacks aromatic or halogen moieties, resulting in distinct reactivity and toxicity profiles.
Toxicity Considerations
- No direct toxicological studies on the latter are cited.
Q & A
Q. What ethical considerations apply when using this compound in collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

